(2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2R)-3-(2,3-difluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRJYHAVDILDA-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a phenylpropanoic acid derivative, using difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique difluorophenyl group makes it valuable for creating fluorinated compounds with enhanced stability and reactivity .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the difluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2R)-3-(2,3-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varied Fluorine Substitution
Key Findings :
- Fluorine Position : The 2,3-difluoro substitution in the target compound provides optimal steric and electronic effects compared to 3,4-difluoro (reduced steric hindrance) or 3,5-difluoro (symmetrical but less polar) analogs.
- Chain Length: Propanoic acid derivatives (vs. acetic acid) improve membrane permeability due to increased hydrophobicity .
Heterocyclic and Functionalized Derivatives
Key Findings :
- Heterocycles : Thiazole-containing analogs (e.g., CAS 1803583-92-7) exhibit higher molecular weights (283 vs. 200) and altered pharmacokinetics due to sulfur’s electron-rich nature .
- Trifluoromethyl Groups : The trifluoromethyl substituent (CAS 1336797-02-4) increases lipophilicity (logP ≈ 3.1) and metabolic resistance but may reduce solubility .
Amino Acid Derivatives and Prodrugs
Key Findings :
- Prodrug Potential: Boc-protected analogs (CAS 1022147-21-2) are precursors for targeted drug delivery, with the Boc group enhancing stability during synthesis .
- Amino Acid Derivatives: Cbz-protected compounds (CAS 923563-53-5) prioritize amino group protection, critical for peptide synthesis or CNS-targeted therapies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
